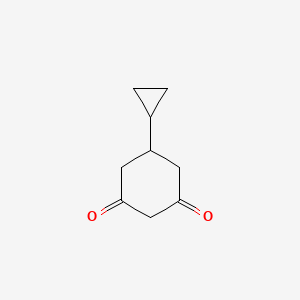

5-Cyclopropylcyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

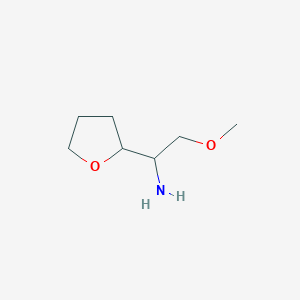

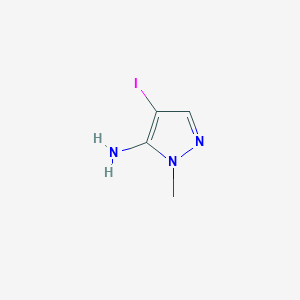

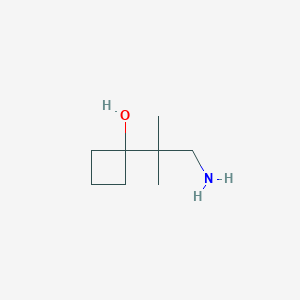

5-Cyclopropylcyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-diones. These compounds are characterized by the presence of two keto groups at the 1 and 3 positions of the cyclohexane ring, with a cyclopropyl group attached to the 5 position. This structural arrangement imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 5-Cyclopropylcyclohexane-1,3-dione is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the breakdown of the amino acid tyrosine into components that are used by plants to create molecules that the plant needs .

Mode of Action

This compound inhibits the action of HPPD . By inhibiting this enzyme, the compound prevents the breakdown of tyrosine, disrupting the normal biochemical processes within the plant .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine degradation pathway. This disruption leads to a deficiency in plastoquinone, a vital molecule involved in photosynthesis . As a result, the plant cannot carry out photosynthesis effectively, leading to bleaching and eventually, plant death .

Result of Action

The result of the action of this compound is the rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields . This is due to the disruption of photosynthesis caused by the inhibition of HPPD .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylcyclohexane-1,3-dione typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a reaction with 1,1-dibromoethene at the 3-position of the cyclopropyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The compound can undergo substitution reactions, where the cyclopropyl group or the hydrogen atoms on the cyclohexane ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

Oxidation: Diketones, carboxylic acids.

Reduction: Diols.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

5-Cyclopropylcyclohexane-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione

Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione

Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

5-Cyclopropylcyclohexane-1,3-dione is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane-1,3-dione derivatives. This uniqueness makes it valuable in specific applications, such as the development of novel herbicides and pharmaceuticals.

Properties

IUPAC Name |

5-cyclopropylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h6-7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODUOLKLCSAVBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297731 |

Source

|

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172155-41-8 |

Source

|

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172155-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)